molecular formula C22H20F3N5O2S B2617634 N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 909575-08-2

N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2617634
CAS No.: 909575-08-2
M. Wt: 475.49
InChI Key: QGFQDYNTBBTNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl, methylsulfanyl, and trifluoromethylphenyl groups

Future Directions

The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . This suggests that compounds containing this group, such as the one you mentioned, may have potential applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Chemical Reactions Analysis

N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

N-(2-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O2S/c1-12-17(19(31)27-15-6-4-5-7-16(15)32-2)18(30-20(26-12)28-21(29-30)33-3)13-8-10-14(11-9-13)22(23,24)25/h4-11,18H,1-3H3,(H,27,31)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFQDYNTBBTNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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